In-Depth Technical Guide to 4,5-Dichloro-2-fluorobenzenesulfonyl chloride
In-Depth Technical Guide to 4,5-Dichloro-2-fluorobenzenesulfonyl chloride
CAS Number: 13656-52-5
This technical guide provides a comprehensive overview of 4,5-dichloro-2-fluorobenzenesulfonyl chloride, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.
Chemical Identity and Physical Properties
4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a sulfonyl chloride derivative of benzene carrying two chlorine atoms and one fluorine atom as substituents. Its unique substitution pattern makes it a valuable reagent in organic synthesis, particularly in medicinal chemistry.
Table 1: Physicochemical Properties of 4,5-Dichloro-2-fluorobenzenesulfonyl chloride
| Property | Value | Reference |
| CAS Number | 13656-52-5 | [1] |
| Molecular Formula | C₆H₂Cl₃FO₂S | [1] |
| Molecular Weight | 263.50 g/mol | [1] |
| Melting Point | 56-57.5 °C | [1] |
| Purity | ≥98% | [1] |
Synthesis of 4,5-Dichloro-2-fluorobenzenesulfonyl chloride
General Experimental Protocol: Synthesis of Arylsulfonyl Chlorides
This protocol outlines a common procedure for the synthesis of arylsulfonyl chlorides from an aromatic amine precursor.
Materials:
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Substituted Aniline (e.g., 4,5-dichloro-2-fluoroaniline)
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Concentrated Hydrochloric Acid (HCl)
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Acetic Acid
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Sodium Nitrite (NaNO₂)
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Copper(I) Chloride (CuCl)
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Sulfur Dioxide (SO₂)
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Toluene
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Water
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Magnesium Sulfate (MgSO₄)
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Ethyl Acetate
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Hexanes
Procedure:
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A solution of the corresponding aniline in a mixture of concentrated hydrochloric acid and acetic acid is prepared in a beaker and cooled to below -5 °C using an acetone/ice bath.
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A solution of sodium nitrite in water is added dropwise to the cooled aniline suspension over a period of 15 minutes, maintaining the temperature below -5 °C. The mixture is stirred for an additional hour.
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The resulting diazonium salt solution is filtered and added portion-wise to a pre-cooled (0 °C) suspension of copper(I) chloride in a mixture of liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene.
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After stirring for one hour, the organic layer is separated, diluted with toluene, and washed with water.
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The organic layer is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
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The crude product is purified by flash chromatography using a gradient of ethyl acetate in hexanes to yield the pure sulfonyl chloride.
A visual representation of this synthetic workflow is provided below.
Caption: General workflow for the synthesis of arylsulfonyl chlorides.
Reactivity and Applications in Medicinal Chemistry
The sulfonyl chloride functional group is a potent electrophile, making 4,5-dichloro-2-fluorobenzenesulfonyl chloride a versatile reagent for the synthesis of sulfonamides and sulfonate esters. This reactivity is central to its application in drug discovery.
Synthesis of Sulfonamides
The reaction of 4,5-dichloro-2-fluorobenzenesulfonyl chloride with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides. This is a fundamental transformation in the synthesis of a wide range of biologically active molecules.
General Experimental Protocol: Sulfonamide Synthesis
Materials:
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4,5-Dichloro-2-fluorobenzenesulfonyl chloride
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Primary or Secondary Amine
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Base (e.g., Triethylamine, Pyridine)
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Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)
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Water
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1M HCl (optional)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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The amine is dissolved in an anhydrous aprotic solvent in a round-bottom flask.
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The base is added to the solution, and the mixture is stirred for 5-10 minutes at room temperature.
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A solution of 4,5-dichloro-2-fluorobenzenesulfonyl chloride in the same solvent is added dropwise to the reaction mixture.
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The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched with water.
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The product is extracted with an organic solvent. The combined organic layers are washed with 1M HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
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The crude product is purified by column chromatography or recrystallization.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Application in the Synthesis of CRTH2 Antagonists
A significant application of 4,5-dichloro-2-fluorobenzenesulfonyl chloride is in the synthesis of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). CRTH2 is a G-protein coupled receptor involved in allergic inflammation, making its antagonists promising therapeutic agents for conditions such as asthma and allergic rhinitis. The 4,5-dichloro-2-fluorophenylsulfonyl moiety introduced by this reagent is a key structural feature in several potent CRTH2 antagonists.
The general synthetic strategy involves the coupling of 4,5-dichloro-2-fluorobenzenesulfonyl chloride with a suitable amine-containing core structure, which is often a complex heterocyclic scaffold.
Caption: Role of the reagent in CRTH2 antagonist synthesis and action.
Analytical Data
While comprehensive spectral data for 4,5-dichloro-2-fluorobenzenesulfonyl chloride is not widely published, the following table summarizes the expected and reported analytical characteristics.
Table 2: Analytical Data for 4,5-Dichloro-2-fluorobenzenesulfonyl chloride
| Analysis Type | Expected/Reported Data |
| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region (approx. 7.0-8.5 ppm), with splitting patterns influenced by fluorine and chlorine substituents. |
| ¹³C NMR | Aromatic carbons would resonate in the range of 110-160 ppm. Carbons attached to fluorine would show characteristic C-F coupling. The carbon bearing the sulfonyl chloride group would be significantly deshielded. |
| FT-IR (cm⁻¹) | Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group are expected around 1380-1360 cm⁻¹ and 1190-1170 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight (263.50 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms. |
Safety and Handling
4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place under an inert atmosphere. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute a recommendation for any specific use. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
